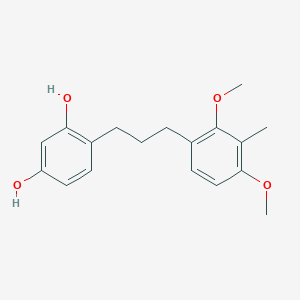

Dimethoxytolyl Propylresorcinol

Description

Properties

IUPAC Name |

4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCCFHXBGWEJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021215 | |

| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869743-37-3 | |

| Record name | Dimethoxytolyl propylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOXYTOLYL PROPYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD5GIH1UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethoxytolyl Propylresorcinol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Dimethoxytolyl Propylresorcinol

Introduction

This compound, a nature-inspired and highly potent molecule, has emerged as a leading ingredient in the field of cosmetic science for managing skin pigmentation. Derived from the conceptual framework of compounds found in Dianella ensifolia, this synthetic derivative of resorcinol offers a sophisticated, multi-faceted approach to achieving a luminous and even skin tone.[1][2] Its mechanism of action is centered on the potent and direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, but is further enhanced by significant antioxidant properties that protect the skin from environmental triggers of hyperpigmentation.[1]

This technical guide, designed for researchers, scientists, and formulation chemists, provides a deep dive into the core mechanisms of this compound. We will dissect its primary action on tyrosinase, explore its secondary benefits in mitigating oxidative stress and modulating cellular pathways, and provide detailed, field-proven protocols for its experimental validation.

Part 1: The Primary Mechanism — Direct Inhibition of Tyrosinase

The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade housed within the melanosomes of melanocytes. The entire process is governed by one key enzyme: tyrosinase.[3] This copper-containing oxidase catalyzes the first two critical and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][4] Uncontrolled tyrosinase activity leads to the overproduction of melanin, resulting in clinical hyperpigmentation such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[4] Consequently, the inhibition of this enzyme is the most direct strategy for controlling skin pigmentation.

The Resorcinol Advantage

This compound belongs to the resorcinol family of compounds, which are distinguished by a meta-dihydroxy substitution pattern on a benzene ring. This specific chemical architecture is crucial to its efficacy and safety as a tyrosinase inhibitor.[5] Unlike many other phenolic lightening agents (such as hydroquinone or catechols) that can act as alternative substrates for tyrosinase and be oxidized into potentially cytotoxic quinones, the resorcinol moiety is resistant to enzymatic oxidation.[5][6]

The mechanism of inhibition involves the resorcinol head of the molecule binding with high affinity to the dicopper active site of tyrosinase.[5] This interaction physically blocks the entry of the natural substrate, L-tyrosine, effectively halting the melanin production cascade at its origin. Kinetic studies on related resorcinol derivatives suggest a mixed or competitive type of inhibition, indicating a strong and specific interaction with the enzyme.[2][7] More advanced studies propose a "suicide inactivation" mechanism, where the resorcinol derivative is oxidized by the enzyme's monooxygenase activity, leading to an intermediate that irreversibly eliminates a copper atom from the active site, thereby permanently deactivating the enzyme.[6][8]

Diagram of Tyrosinase Inhibition

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition

The potency of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. This compound and its analogs demonstrate exceptionally low IC50 values, often outperforming traditional benchmarks like kojic acid by several orders of magnitude.

| Compound | Target Enzyme | Substrate | Approx. IC50 Value | Inhibition Type | Reference |

| This compound Analog (BID3) | Mushroom Tyrosinase | L-DOPA | 1.39 µM | Mixed | [7] |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | ~10-100 µM | Competitive | [9] |

| Aloesin (Natural Inhibitor) | Mushroom Tyrosinase | L-DOPA / L-Tyrosine | 0.9 mM (900 µM) | Competitive | [9] |

Part 2: Secondary Mechanisms — Antioxidant Shield and Cellular Regulation

While direct tyrosinase inhibition is its primary function, the efficacy of this compound is significantly amplified by its potent antioxidant capabilities. Oxidative stress, induced by UV radiation and environmental pollutants, is a primary catalyst for melanogenesis.[1] Reactive oxygen species (ROS) can directly stimulate melanocytes and activate signaling pathways that upregulate the transcription of key melanogenic enzymes.

This compound has been shown to be a powerful antioxidant, capable of neutralizing free radicals and inhibiting UV-induced lipid peroxidation.[1][2] This action provides a crucial "upstream" level of control, reducing the initial inflammatory and oxidative triggers that would otherwise initiate the melanin synthesis cascade.

Modulation of Melanogenic Signaling Pathways

Melanin production is tightly regulated by a network of intracellular signaling pathways. Key cascades include:

-

cAMP/PKA Pathway: Activated by α-melanocyte-stimulating hormone (α-MSH), this pathway leads to the phosphorylation of CREB, which in turn promotes the transcription of Microphthalmia-associated transcription factor (MITF).[10][11]

-

MAPK/ERK Pathway: Activation of this pathway can lead to the phosphorylation and subsequent degradation of MITF, thus inhibiting melanogenesis.[12]

MITF is the master transcriptional regulator of melanogenesis, controlling the expression of not only tyrosinase (TYR) but also tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT/TRP-2).[10][12] By quenching oxidative stress, this compound can indirectly suppress signaling cascades (like those activated by inflammation) that lead to MITF upregulation. Furthermore, recent research has linked the molecule to the PI3K/AKT pathway in other cell types, a pathway also known to be involved in melanocyte regulation, suggesting another potential avenue of action that warrants further investigation in the context of melanogenesis.[1][13]

Diagram of Melanogenesis Signaling

Caption: Multi-level intervention points of this compound in melanogenesis.

Part 3: Experimental Validation Protocols

To ensure trustworthy and reproducible results, standardized assays are critical. The following protocols are foundational for validating the efficacy of this compound.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This assay quantifies the direct inhibitory effect on mushroom tyrosinase activity, a widely accepted model enzyme.[9][14]

Methodology Workflow Diagram

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM sodium phosphate buffer, pH 6.8.[14]

-

Mushroom Tyrosinase Solution: Prepare a 1000 U/mL stock solution in cold phosphate buffer. Dilute to a working concentration (e.g., 100 U/mL) immediately before use. Keep on ice.[14]

-

L-DOPA Solution: Prepare a 10 mM stock solution in phosphate buffer. Protect from light.[14]

-

Test Compound: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

Positive Control: Prepare a stock solution of Kojic Acid (e.g., 1 mM) in phosphate buffer and create serial dilutions.[14]

-

-

Assay Procedure (96-well plate):

-

Blank Wells: 140 µL Phosphate Buffer + 20 µL Test Compound Solvent + 20 µL L-DOPA.

-

Control Wells (100% Activity): 120 µL Phosphate Buffer + 20 µL Test Compound Solvent + 20 µL Tyrosinase Solution.

-

Test Wells: 120 µL Phosphate Buffer + 20 µL of Test Compound dilution + 20 µL Tyrosinase Solution.

-

Positive Control Wells: 120 µL Phosphate Buffer + 20 µL of Kojic Acid dilution + 20 µL Tyrosinase Solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.[14]

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells except the blank.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.[14]

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (slope).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100[9]

-

Plot % Inhibition against the concentration of the test compound to determine the IC50 value.

-

Protocol 2: Cellular Melanin Content Assay

This cell-based assay evaluates the ability of the compound to reduce melanin synthesis in a biological system, typically using B16F10 murine melanoma cells.[15]

Methodology Workflow Diagram

Caption: Experimental workflow for the cellular melanin content assay.

Step-by-Step Protocol:

-

Cell Culture: Seed B16F10 cells in a 24-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15][16]

-

Treatment: Replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound. Include a vehicle control and a positive control (e.g., Kojic Acid).

-

Incubation: Incubate the cells for an additional 48-72 hours.[15]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[15]

-

-

Melanin Solubilization: Incubate the plate at 80°C for 1 hour to fully dissolve the melanin pigment.[15]

-

Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[15][17]

-

Normalization:

-

In a parallel plate, determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bio-Rad DC Protein Assay).[18]

-

Express the results as melanin content per milligram of protein or as a percentage of the vehicle-treated control.

-

Part 4: Efficacy and Concluding Remarks

The robust in vitro data supporting the mechanism of action of this compound and related resorcinol derivatives is substantiated by clinical evidence. Topical formulations containing these molecules have demonstrated significant efficacy in reducing facial hyperpigmentation. In randomized, double-blind clinical trials, these formulations have been shown to be as effective as, and in some cases better tolerated than, the previous gold standard of 4% hydroquinone.[19] Subjects experience measurable improvements in skin brightening, evenness of skin tone, and overall global appearance within weeks of use.[20][21]

References

-

Bio-protocol. (n.d.). Determination of the Cellular Melanin Contents. Retrieved from [Link]

-

Sitaram, A. (2010). Melanin content assay. Bio-protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro tyrosinase inhibitory activity. Retrieved from [Link]

-

Bio-protocol. (n.d.). Measurement of cellular melanin content. Retrieved from [Link]

-

Pavan, W. J., & trivedi, R. (2016). Fluorescent quantification of melanin. CORE. Retrieved from [Link]

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

-

Kim, M. J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC. Retrieved from [Link]

-

Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103-112. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of skin discoloration by a topical treatment containing an extract of Dianella ensifolia: a potent antioxidant. Retrieved from [Link]

-

Resende, D. I. S. P., et al. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Chemistry – A European Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Regulation of melanogenesis through three main signaling pathways. Retrieved from [Link]

-

D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. Retrieved from [Link]

-

Land, E. J., et al. (2008). Mechanistic studies of the inactivation of tyrosinase by resorcinol. PubMed. Retrieved from [Link]

-

Mehta, R. C., et al. (2013). Clinical Efficacy and Safety of a Multimodality Skin Brightener Composition Compared With 4% Hydroquinone. Journal of Drugs in Dermatology. Retrieved from [Link]

-

D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Signaling Pathways in Melanogenesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives. Retrieved from [Link]

-

Tsao, Y. T., et al. (2017). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Molecules, 22(5), 724. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyrosinase. Retrieved from [Link]

-

Wei, J., et al. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. Retrieved from [Link]

-

Draelos, Z. D., et al. (2020). A novel skin brightening topical technology. Journal of Cosmetic Dermatology, 19(11), 3052-3057. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the action of tyrosinase on resorcinols. Retrieved from [Link]

-

Draelos, Z. D., et al. (2020). A novel skin brightening topical technology. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Clinical Efficacy and Safety of a Multimodality Skin Brightener Composition Compared With 4% Hydroquinone. Retrieved from [Link]

-

González-Burgos, E., et al. (2018). Antioxidant activity, neuroprotective properties and bioactive constituents analysis of varying polarity extracts from Eucalyptus globulus leaves. Journal of Food and Drug Analysis, 26(4), 1293-1302. Retrieved from [Link]

-

Lee, J. C., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Papachristofis, A., et al. (2022). Antioxidant and DNA-Protective Activity of an Extract Originated from Kalamon Olives Debittering. Antioxidants, 11(2), 421. Retrieved from [Link]

Sources

- 1. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 4.5. Determination of the Cellular Melanin Contents [bio-protocol.org]

- 17. Measurement of cellular melanin content [bio-protocol.org]

- 18. med.upenn.edu [med.upenn.edu]

- 19. researchgate.net [researchgate.net]

- 20. A novel skin brightening topical technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel skin brightening topical technology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dimethoxytolyl Propylresorcinol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethoxytolyl Propylresorcinol, a potent tyrosinase inhibitor and antioxidant.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for its synthesis, purification, and rigorous analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and self-validating protocol. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail with expected outcomes.

Introduction: The Scientific Imperative for Advanced Skin Lightening Agents

The quest for safe and effective skin lightening agents is a cornerstone of dermatological and cosmetic research. Hyperpigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, along with the cosmetic desire for a more even skin tone, drive the demand for innovative active ingredients. A key enzymatic target in the regulation of melanin production is tyrosinase.[2] Inhibition of this copper-containing enzyme can effectively curtail the overproduction of melanin.[2]

This compound, with the chemical name 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)benzene-1,3-diol, has emerged as a promising synthetic compound with potent tyrosinase inhibitory and antioxidant properties.[1][2] Its structural design, featuring a resorcinol moiety, is critical for its biological activity. The resorcinol core is a well-established pharmacophore for tyrosinase inhibition. This guide will delineate a robust and reproducible synthetic route to this compound and provide a comprehensive characterization workflow to ensure its identity, purity, and quality.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The following protocol is a plausible and chemically sound pathway, based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key aromatic fragments: a resorcinol derivative and a dimethoxytoluene derivative, connected by a propyl linker. This suggests a convergent synthesis strategy, where these two fragments are prepared separately and then coupled. A plausible disconnection is at the C-C bond of the propyl chain, suggesting a Wittig reaction or a Friedel-Crafts acylation followed by reduction.

Proposed Synthetic Pathway

The proposed synthesis involves three main stages:

-

Synthesis of the Phosphonium Ylide from 2,4-dihydroxybenzaldehyde.

-

Synthesis of 3-(2,4-dimethoxy-3-methylphenyl)propanal.

-

Wittig Reaction and subsequent Hydrogenation.

Caption: Proposed multi-stage synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of the Phosphonium Ylide

-

Formation of the Phosphonium Salt:

-

To a solution of 2,4-dihydroxybenzaldehyde in dry toluene, add an equimolar amount of triphenylphosphine.

-

Heat the mixture at reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Causality: The hydroxyl groups of the benzaldehyde are protected in situ by the triphenylphosphine, which also acts as the nucleophile to form the phosphonium salt. The use of a non-polar solvent like toluene facilitates the precipitation of the salt.

-

-

Generation of the Phosphonium Ylide:

-

Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a stoichiometric amount of a strong base, such as n-butyllithium (n-BuLi), via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, during which the characteristic deep red or orange color of the ylide should appear.

-

Causality: The strong base deprotonates the carbon adjacent to the phosphorus atom, forming the highly nucleophilic ylide. The low temperature is crucial to prevent side reactions and decomposition of the ylide.

-

Stage 2: Synthesis of 3-(2,4-dimethoxy-3-methylphenyl)propanal

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add propanoyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 2,4-dimethoxytoluene in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate ketone.

-

Causality: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution on the electron-rich dimethoxytoluene ring.

-

-

Reduction to the Alcohol:

-

Dissolve the intermediate ketone in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the excess NaBH₄ with acetone and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to yield the intermediate alcohol.

-

Causality: Sodium borohydride is a mild and selective reducing agent that reduces the ketone to a secondary alcohol without affecting the aromatic rings.

-

-

Oxidation to the Aldehyde:

-

Dissolve the intermediate alcohol in dry DCM and add pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane.

-

Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate to obtain the desired aldehyde, 3-(2,4-dimethoxy-3-methylphenyl)propanal.

-

Causality: PCC is a selective oxidizing agent that converts the secondary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

-

Stage 3: Wittig Reaction and Hydrogenation

-

Wittig Olefination:

-

To the freshly prepared phosphonium ylide solution from Stage 1 at -78 °C, add a solution of the aldehyde from Stage 2 in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the alkene intermediate.

-

Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[3][4][5][6]

-

-

Catalytic Hydrogenation:

-

Dissolve the alkene intermediate in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond of the alkene, resulting in the saturated propyl linker.[7][8][9][10][11] This reaction is typically clean and high-yielding.

-

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for resorcinol derivatives, ensuring good peak shape. |

| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 90-40% B | A gradient elution is necessary to ensure the elution of any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |

| Detection | UV at 280 nm | Resorcinol derivatives typically exhibit strong UV absorbance around this wavelength. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Expected Retention Time | ~10-15 minutes | Based on the polarity of the molecule, the retention time should be in this range under the proposed conditions. |

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.

-

Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the prepared sample and run the gradient program.

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered acceptable for research and development purposes.

Caption: Expected fragmentation pattern of this compound in MS/MS.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce and validate this promising tyrosinase inhibitor. The provided methodologies for HPLC, NMR, and MS serve as a robust framework for quality control and assurance, ensuring the integrity of the compound for further biological and preclinical evaluation. The successful synthesis and characterization of this compound represent a significant step towards the development of next-generation skin lightening and antioxidant therapies.

References

-

Master Organic Chemistry. (n.d.). Hydrogenation of Alkenes to give Alkanes. Retrieved from [Link]

-

Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

-

Fiveable. (n.d.). Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. In Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry. Retrieved from [Link]

-

3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (n.d.). National Institutes of Health. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Dwiastuti, R., et al. (n.d.). Analytical Method Validation and Determination of Free Drug Content of 4-n-Butylresorcinol in Complex Lipid Nanoparticles Using RP-HPLC Method. Semantic Scholar. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Dwiastuti, R., et al. (n.d.). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles. ResearchGate. Retrieved from [Link]

-

The Wittig reaction. (2019, January 9). YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. Retrieved from [Link]

-

Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. (2006, July 17). PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. (n.d.). PubMed. Retrieved from [Link]

- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from a generic university chemistry lab manual source.

-

Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]

-

General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020, August 24). Pacific Northwest National Laboratory. Retrieved from [Link]

-

Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

4-(3-(3,5-Dimethoxyphenyl)propyl)benzene-1,3-diol. (n.d.). PubChem. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

1-(2,4Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Biphenyl, 4,4'-dimethoxy. Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]

-

This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. (2024, January 1). PubMed. Retrieved from [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]

-

Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

-

Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. (2017, April 12). National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 9. fiveable.me [fiveable.me]

- 10. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 11. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]

An In-Depth Technical Guide to the Biological Activity of UP302 (Dimethoxytolyl Propylresorcinol)

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities of the compound UP302, also known as Dimethoxytolyl Propylresorcinol. Initially identified as a potent, naturally-derived inhibitor of melanin synthesis, UP302 has become a molecule of significant interest in dermatology and cosmetic science for its depigmenting effects. This document synthesizes the current understanding of its primary mechanism of action, presents key in vitro and ex vivo efficacy data, and outlines validated experimental protocols for its characterization. Furthermore, this guide explores the emerging research into UP302's anti-neoplastic properties, specifically its ability to induce apoptosis and mitophagy in cancer cells via modulation of the PI3K/AKT signaling pathway. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanism-centric understanding of UP302's multifaceted biological profile.

Introduction to UP302: A Novel Diarylpropane Derivative

Chemical Identity and Origin

UP302, chemically identified as 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (CAS# 869743-37-3), is a diarylpropane compound.[1] It was originally isolated from the medicinal plant Dianella ensifolia, a botanical known in traditional Chinese medicine for its antioxidant properties.[1][2][3][4] Due to its potent biological activity and favorable safety profile, bioengineered synthetic versions of UP302 are now utilized in commercial applications, demonstrating identical potency to the plant-derived molecule.[1][5]

Overview of Biological Activities

The primary and most well-characterized biological function of UP302 is the potent and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][6] This activity underpins its efficacy as a skin-lightening and depigmenting agent, where it has been shown to be significantly more potent than established compounds like kojic acid.[1] More recent investigations have uncovered a novel anti-tumor activity, particularly against leukemia cells, where UP302 has been shown to induce programmed cell death and mitophagy, expanding its potential therapeutic applications beyond dermatology.[3]

Primary Biological Activity: Potent Inhibition of Melanogenesis

The Melanogenesis Pathway and the Role of Tyrosinase

Melanogenesis is the complex biochemical process responsible for the production of melanin pigment. The enzyme tyrosinase is the critical, rate-limiting catalyst in this pathway, responsible for two sequential oxidation reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin. Consequently, the inhibition of tyrosinase is the most direct and effective strategy for modulating skin pigmentation.[7]

Caption: The Melanogenesis Pathway and the inhibitory action of UP302 on Tyrosinase.

Mechanism of Tyrosinase Inhibition

UP302 functions as a competitive and reversible inhibitor of mushroom tyrosinase, with a reported inhibition constant (Ki) of 0.3 µM.[1] This competitive mechanism implies that UP302 binds to the active site of the enzyme, directly competing with the natural substrate (L-tyrosine/L-DOPA) and thereby preventing catalysis. Its potency is notably superior to many widely used depigmenting agents. For instance, in studies using murine tyrosinase, UP302 was found to be 22 times more potent than kojic acid.[1]

Quantitative In Vitro & Cellular Efficacy Data

The efficacy of UP302 has been quantified across various models, demonstrating consistent and potent inhibition of tyrosinase activity and subsequent melanin production.

| Assay Type | Target/Cell Line | Metric | Value | Comparative Compound (Kojic Acid) | Reference |

| Enzyme Inhibition | Mushroom Tyrosinase | Kᵢ | 0.3 µM | Not Reported | [1] |

| Enzyme Inhibition | Murine Tyrosinase | IC₅₀ | 12 µM | 273 µM | [1] |

| Melanin Formation | B16-F1 Mouse Melanoma | IC₅₀ | 15 µM | Not Reported | [1][6] |

| Melanin Formation | Human Primary Melanocytes | IC₅₀ | 8 µM | Not Reported | [1][6] |

Efficacy in Reconstructed Skin Models

To bridge the gap between in vitro data and clinical application, UP302 was evaluated using a reconstructed 3D human skin model (MelanoDerm™). Topical application of a 0.1% UP302 formulation resulted in a significant lightening of the tissue and a measurable decrease in melanin content.[1][2] Crucially, this effect was achieved without any adverse impact on cell viability, melanocyte morphology, or the overall histology of the tissue model, underscoring its targeted activity and excellent safety profile at effective concentrations.[1][6]

Emerging Biological Activity: Anti-Neoplastic Effects

Beyond its well-documented effects on pigmentation, recent research has identified UP302 as a potential anti-cancer agent.

Induction of Apoptosis and Mitophagy in Leukemia Cells

A 2023 study demonstrated that UP302 possesses anti-tumor characteristics, showing a pronounced inhibitory effect on the growth of human leukemia cell lines.[3] The study found that UP302 treatment induces both apoptosis (programmed cell death) and mitophagy (the selective degradation of mitochondria by autophagy). The induction of mitophagy appeared to be a protective mechanism for the cells; when mitophagy was inhibited with chloroquine (CQ), the rate of UP302-induced apoptosis significantly increased, suggesting a synergistic therapeutic potential when combined with autophagy inhibitors.[3]

Proposed Mechanism: PI3K/AKT Pathway Modulation

The anti-leukemic effects of UP302 are reportedly mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3] The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. By inhibiting this pathway, UP302 effectively shuts down pro-survival signals, thereby triggering apoptosis in cancer cells.

Caption: Proposed mechanism of UP302 inducing apoptosis and mitophagy via PI3K/AKT pathway inhibition.

Key Experimental Protocols for Characterization

To ensure robust and reproducible evaluation of UP302 or similar compounds, the following validated protocols are recommended.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This biochemical assay directly quantifies the inhibitory effect of a compound on enzyme activity.

-

Rationale: Mushroom tyrosinase is a commercially available and highly active enzyme that serves as a standard model for screening potential inhibitors. L-DOPA is used as the substrate, as its oxidation to dopachrome results in a colored product that can be measured spectrophotometrically. This provides a direct, quantitative measure of enzyme activity.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

-

Reconstitute mushroom tyrosinase (e.g., Sigma-Aldrich T3824) in buffer to a working concentration of 700 units/mL.[8]

-

Prepare a 2.5 mM L-DOPA solution in buffer.

-

Prepare a stock solution of UP302 in DMSO and create a serial dilution series in the phosphate buffer.

-

-

Assay Execution (96-well plate format):

-

To each well, add 50 µL of the sample solution (UP302 dilutions or vehicle control).

-

Add 50 µL of the tyrosinase enzyme solution to each well.

-

Add 100 µL of phosphate buffer.

-

Incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 100 µL of the 2.5 mM L-DOPA solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) at 1-minute intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each UP302 concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol: Cellular Melanin Content Assay

This cell-based assay validates the findings of the biochemical assay in a biologically relevant context.

-

Rationale: Using a melanocytic cell line like B16-F1 allows for the assessment of a compound's ability to penetrate the cell membrane and inhibit melanin production within the cell. This assay provides a more physiologically relevant measure of depigmenting efficacy.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture B16-F1 mouse melanoma cells or human primary melanocytes in appropriate growth medium until they reach ~70% confluency.

-

-

Treatment:

-

Treat the cells with various concentrations of UP302 (and a positive control like kojic acid) for 72 hours. It is critical to include a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Melanin Solubilization:

-

After treatment, wash the cells with PBS and harvest them.

-

Lyse the cell pellet by incubating in 1 N NaOH at 80°C for 1 hour. This process lyses the cells and dissolves the melanin granules.

-

-

Quantification:

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Create a standard curve using synthetic melanin to correlate absorbance values with melanin concentration.

-

Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay) to account for any differences in cell number.

-

Protocol: Cytotoxicity Assay (MTT Assay)

This is a mandatory control experiment to ensure the observed reduction in melanin is not a result of cell death.

-

Rationale: A true depigmenting agent must reduce melanin production without being toxic to the melanocytes. This protocol serves as a self-validating system for the melanin content assay. If a compound shows high cytotoxicity at concentrations where it reduces melanin, its utility is limited.

Step-by-Step Methodology:

-

Cell Plating and Treatment:

-

Plate melanocytes in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the same concentrations of UP302 used in the melanin assay for the same duration (72 hours).

-

-

MTT Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Safety and Toxicological Profile

The available data for UP302 indicates a favorable safety profile for topical applications. Long-term treatment of cultured human primary melanocytes with concentrations up to 62 µM revealed no detectable cytotoxicity.[1] This concentration is over 7 times higher than its IC₅₀ for melanin inhibition in the same cells (8 µM), indicating a wide therapeutic window. Furthermore, in reconstructed skin models, topical application of 0.1% UP302 did not affect cell viability or induce any changes in tissue morphology, reinforcing its safety for dermatological use.[1][2][6]

Discussion and Future Directions

UP302 (this compound) has firmly established its credentials as a high-potency tyrosinase inhibitor with a robust safety profile. Its mechanism as a competitive inhibitor and its demonstrated efficacy in cellular and 3D tissue models make it a compelling active ingredient for addressing hyperpigmentation disorders.

The discovery of its anti-neoplastic activity via inhibition of the PI3K/AKT pathway opens an exciting new avenue for research. Future investigations should focus on:

-

Clinical Trials: Well-controlled, double-blind clinical trials are needed to definitively establish the efficacy and safety of topical UP302 for treating conditions like melasma, post-inflammatory hyperpigmentation, and solar lentigines in a diverse patient population.

-

Mechanism of Anti-Cancer Action: The anti-tumor effects of UP302 should be explored in a broader range of cancer cell lines, and in vivo animal models are required to validate its therapeutic potential.

-

Formulation Science: Research into advanced delivery systems could enhance the dermal penetration and bioavailability of UP302, potentially improving its efficacy at lower concentrations.

-

Combination Therapies: Investigating the synergistic effects of UP302 with other depigmenting agents (e.g., retinoids, antioxidants) or with autophagy inhibitors for cancer therapy could lead to more effective treatment regimens.

References

-

Nesterov, A., et al. (2008). 3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. PubMed. [Link]

-

CPB-UP302-Publication. Slideshare. [Link]

-

Tyrosinase Inhibitors: A Perspective. (2023). Semantic Scholar. [Link]

-

Li, Y., et al. (2023). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. PMC - NIH. [Link]

-

Kolla, S. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. QV Siete. [Link]

-

Mohan, N. T. M., et al. (2016). Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream. Dovepress. [Link]

-

Kolla, S., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed. [Link]

-

Sarkar, R., et al. (2013). The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial. NIH. [Link]

-

CL302 Complex | Ingredients. Clinique. [Link]

-

UP302 Complex | Ingredients. Clinique. [Link]

-

The Most Powerful Tyrosinase Inhibitors To Lighten Skin. (2023). Skin Type Solutions. [Link]

-

Panzella, L., et al. (2023). Seaweed-derived bioactives with anti-tyrosinase activity: a potential for skin-whitening cosmetics with in silico and in vitro approaches. NIH. [Link]

Sources

- 1. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CPB-UP302-Publication | PDF [slideshare.net]

- 3. This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinique.co.uk [clinique.co.uk]

- 5. clinique.com.au [clinique.com.au]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. skintypesolutions.com [skintypesolutions.com]

- 8. Seaweed-derived bioactives with anti-tyrosinase activity: a potential for skin-whitening cosmetics with in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Compounds of Dianella ensifolia Extract: From Isolation to Mechanistic Insights

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core bioactive compounds isolated from Dianella ensifolia (L.) DC. Traditionally utilized in herbal medicine across Asia and the Pacific, this plant is a rich reservoir of diverse phytochemicals with significant therapeutic potential. This document moves beyond a simple cataloging of compounds to offer practical, field-proven insights into their extraction, characterization, and mechanisms of action, empowering research and development endeavors.

Introduction to Dianella ensifolia: A Phytochemical Overview

Dianella ensifolia, commonly known as the flax lily or umbrella dracaena, has a long history of use in traditional medicine for treating a variety of ailments, including infections, inflammation, wounds, and skin disorders.[1][2][3] Modern phytochemical investigations have validated this ethnobotanical knowledge, revealing a complex and diverse array of secondary metabolites. The primary bioactive constituents belong to several major chemical classes, each contributing to the plant's pharmacological profile.

The roots, rhizomes, and aerial parts of D. ensifolia are all sources of valuable compounds.[1][3] Major classes of phytochemicals identified include:

-

Flavonoids: A diverse group including flavans, flavanones, and biflavonoids, known for their antioxidant and anti-inflammatory properties.[4]

-

Triterpenoids: Specifically cycloartane-type triterpenoids, which have demonstrated cytotoxic activities against various cancer cell lines.[3]

-

Steroids: Including compounds like stigmastenone and β-sitosterol.[3]

-

Phenolic Compounds and Naphthalenoids: This group includes quinones, chromones, and naphthalene glycosides like dianellidin (musizin) and dianellin, which exhibit a range of bioactivities from antimicrobial to tyrosinase inhibition.[1][3]

-

Essential Oils: Volatile compounds, primarily sesquiterpenoids, with demonstrated antibacterial and antioxidant effects.[3]

This guide will focus on the protocols for isolating and identifying these compounds and will delve into the molecular mechanisms that underpin their most significant biological activities.

Key Bioactive Compounds and Their Pharmacological Activities

The therapeutic potential of Dianella ensifolia extract is not attributable to a single molecule but rather to a synergistic interplay of its constituent compounds. The following table summarizes the major identified compounds and their scientifically validated biological activities.

| Compound Class | Specific Compound(s) | Plant Part | Biological Activity | Reference(s) |

| Flavanoids | (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan | Roots | Potent Tyrosinase Inhibition | [1] |

| (2S)-2',4'-dihydroxy-7-methoxyflavan | Roots | Potent Tyrosinase Inhibition | [1] | |

| Diaensi-biflavan | Aerial Parts | - | [4] | |

| Triterpenoids | 22-hydroxy-cycloaudenol | Roots | Cytotoxicity against B16-F10, A549, and MDA-MB-231 cancer cell lines | [3] |

| Phenolics | 1-(2,4-dihydrophenyl)-3-(2,4-dimethoxy-3-methylphenyl) propane (DP or UP302) | Whole Plant | Antioxidant, Tyrosinase Inhibition | [3] |

| Dianellidin (Musizin) | Roots | Antioxidant, Antimicrobial | ||

| Naphthalene Glycosides | Dianellin | Roots | Antioxidant, Antimicrobial, Anti-inflammatory | [1] |

| Essential Oils | allo-aromadendrene, geranylacetone, β-caryophyllene | Aerial Parts | Antibacterial, Antioxidant, Cytotoxic | [3] |

Extraction and Isolation of Bioactive Compounds: A Step-by-Step Workflow

The effective isolation of bioactive compounds from Dianella ensifolia is the foundational step for all subsequent research. The choice of extraction and purification methodology is critical as it directly influences the yield and purity of the target compounds. This section provides detailed protocols for a multi-stage extraction and isolation workflow.

General Workflow Diagram

The following diagram illustrates a comprehensive workflow for the extraction, fractionation, and purification of bioactive compounds from D. ensifolia.

Caption: General workflow for isolating bioactive compounds from Dianella ensifolia.

Protocol 1: Soxhlet Extraction of Flavonoids and Triterpenoids

Soxhlet extraction is a highly efficient method for extracting non-volatile and thermally stable compounds. Methanol is an effective solvent for a broad range of polar and semi-polar compounds found in D. ensifolia.

Objective: To obtain a crude extract rich in flavonoids, triterpenoids, and phenolic compounds.

Methodology:

-

Preparation: Weigh 100 g of dried, powdered Dianella ensifolia root material and place it into a cellulose thimble.

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor. Add 500 mL of methanol to a round-bottom flask and connect it to the extractor and a condenser.

-

Extraction: Heat the methanol to its boiling point using a heating mantle. Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor arm runs clear. The continuous cycling of the solvent ensures a thorough extraction.

-

Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the methanolic extract using a rotary evaporator under reduced pressure at 45°C.

-

Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Weigh the final extract and store it at 4°C in a desiccator.

Protocol 2: Column Chromatography for Fractionation and Purification

Column chromatography is a fundamental technique for separating compounds from a complex mixture based on their differential adsorption to a stationary phase.

Objective: To isolate specific compounds or compound classes from the crude extract.

Methodology:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pour the slurry into a glass column (e.g., 50 cm length, 4 cm diameter) and allow it to pack uniformly under gravity.

-

Sample Loading: Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of the initial mobile phase (n-hexane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, ... 1:9 n-hexane:EtOAc), followed by increasing concentrations of methanol in ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles. Combine fractions that show similar TLC spots.

-

Further Purification: Subject the combined fractions to further purification steps, such as preparative HPLC, to isolate individual compounds.

Analytical Characterization of Active Compounds

Accurate structural elucidation is paramount for understanding the bioactivity of isolated compounds. A combination of spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purification of compounds. A reversed-phase C18 column is typically used for separating the semi-polar compounds found in D. ensifolia.

Protocol: Analytical HPLC for Flavonoid Profiling

-

Instrument: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: 10-80% B

-

35-40 min: 80% B

-

40-45 min: 80-10% B

-

45-50 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD scanning from 200-400 nm, with specific monitoring at wavelengths relevant for flavonoids (e.g., 280 nm and 350 nm).

-

Quantification: Based on a calibration curve generated using authentic standards.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For novel or unknown compounds, MS and NMR are indispensable for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule, ultimately leading to the complete structural determination.

Mechanisms of Action of Key Bioactive Compounds

Understanding the molecular mechanisms by which the active compounds of Dianella ensifolia exert their effects is crucial for targeted drug development.

Antioxidant Activity

Phenolic compounds and flavonoids from D. ensifolia are potent antioxidants. Their primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanism: The hydroxyl groups on the phenolic rings are key to this activity. They can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical that is less reactive and can be further stabilized by resonance.

Caption: Hydrogen atom donation mechanism for free radical scavenging by phenolic compounds.

Anti-inflammatory Activity via NF-κB Inhibition

Chronic inflammation is implicated in numerous diseases. Flavonoids from D. ensifolia have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Mechanism: In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like cytokines and chemokines. Flavonoids can inhibit this pathway by preventing the degradation of IκBα.

Caption: Inhibition of the NF-κB signaling pathway by Dianella ensifolia flavonoids.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Certain flavans from D. ensifolia have shown potent tyrosinase inhibitory activity, significantly stronger than the commonly used agent, arbutin.[1]

Mechanism: The inhibition is competitive, suggesting that the flavans bind to the active site of the tyrosinase enzyme. This binding is likely facilitated by the chelation of the copper ions that are essential for the enzyme's catalytic activity. The structural features of the flavonoids, such as the position of hydroxyl groups, play a crucial role in this interaction.

Future Directions and Therapeutic Potential

The diverse array of bioactive compounds in Dianella ensifolia presents a compelling case for its further development in pharmaceuticals and cosmeceuticals. The potent tyrosinase inhibitory activity of its flavans makes them excellent candidates for novel skin-lightening and anti-hyperpigmentation agents. The cytotoxic triterpenoids warrant further investigation as potential leads for anticancer drug discovery. Furthermore, the anti-inflammatory and antioxidant properties of the extract as a whole suggest its potential use in managing chronic inflammatory conditions.

Future research should focus on:

-

Bioavailability and Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the key active compounds.

-

In Vivo Efficacy Studies: To validate the in vitro findings in animal models of disease.

-

Synergistic Effects: To investigate the potential for enhanced bioactivity through the combination of different isolated compounds.

-

Standardization of Extracts: To develop standardized extracts with consistent concentrations of key bioactive markers for reliable therapeutic use.

This guide has provided a comprehensive technical framework for the study of Dianella ensifolia's active compounds. By applying these protocols and understanding the underlying mechanisms, the scientific community can unlock the full therapeutic potential of this remarkable medicinal plant.

References

-

Widodo, H. (2020). Ethno medical uses, phytochemistry and pharmacology of Dianella ensifolia (Linnaeus) de Candolle: A systematic review. International Journal of Herbal Medicine, 8(4), 13-21.

-

SciSpace. (2020). Ethno medical uses, phytochemistry and pharmacology of Dianella ensifolia (Linnaeus) de Candolle: A systematic review.

-

PROSEA. Dianella ensifolia.

-

StuartXchange. Bariu-bariu / Ablaas / Dianella ensifolia.

-

Nhung, L. T. H., et al. (2019). New phenolics from Dianella ensifolia. Natural Product Research, 35(15), 2535-2541.

-

Chen, C. Y., et al. (2022). Tyrosinase Inhibitors Derived from Chemical Constituents of Dianella ensifolia. Molecules, 27(16), 5333.

-

Tang, G. H., et al. (2017). Two new flavans from the roots of Dianella ensifolia (L.) DC. Natural Product Research, 31(13), 1561-1565.

-

He, Z. Q., et al. (2020). Chemical Composition, Antibacterial, Antioxidant and Cytotoxic Activities of the Essential Oil of Dianella ensifolia. Records of Natural Products, 14(2), 160-165.

-

Trần, N. Q., et al. (2020). PREPARATION OF THE EXTRACTS AND THEIR BIOLOGY ACTIVITIES FROM DIANELLA ENSIFOLIA. Tạp chí Khoa học & Công nghệ, 56(3).

Sources

An In-depth Technical Guide to the Antioxidant Properties of Dimethoxytolyl Propylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethoxytolyl Propylresorcinol (DTP), a synthetic derivative of resorcinol, has emerged as a significant molecule in the fields of dermatology and cosmetic science due to its potent antioxidant and skin-conditioning properties.[1] This technical guide provides a comprehensive exploration of the antioxidant characteristics of DTP, delving into its mechanisms of action, methodologies for its evaluation, and its role in cellular defense pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and advanced skincare formulation.

Introduction: The Scientific Rationale for this compound

This compound, chemically identified as 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol, is a nature-inspired synthetic compound.[1] While it is primarily synthesized for cosmetic applications, related compounds can be found in plants such as Dianella ensifolia.[2][3] Its development was driven by the search for stable and highly effective agents capable of mitigating the effects of oxidative stress on the skin.[1]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the aging process. In the skin, this manifests as photoaging, hyperpigmentation, and a decline in overall skin health. DTP's molecular structure, featuring a resorcinol core, is strategically designed to confer significant antioxidant capabilities.

Molecular Mechanism of Antioxidant Action

The antioxidant activity of this compound is multifaceted, primarily revolving around its ability to directly neutralize free radicals and to modulate endogenous antioxidant pathways.

Direct Free Radical Scavenging

The primary antioxidant mechanism of DTP is attributed to its phenolic hydroxyl groups.[4] These functional groups can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and preventing a cascade of oxidative damage. This process is fundamental to the protective effects observed with phenolic antioxidants.

The resorcinol moiety in DTP's structure is a key contributor to this activity. Resorcinols are known to be effective scavengers of various reactive oxygen species, including the hydroxyl radical (•OH) and peroxyl radicals (ROO•). The donation of a hydrogen atom from the phenolic hydroxyl group results in the formation of a stable phenoxyl radical, which is significantly less reactive than the initial free radical.

Inhibition of Tyrosinase and Melanogenesis

Beyond direct radical scavenging, DTP exhibits potent tyrosinase inhibitory activity.[2][3] Tyrosinase is a key enzyme in the synthesis of melanin, a process that involves oxidation reactions. By inhibiting tyrosinase, DTP not only helps in managing hyperpigmentation but also reduces the oxidative stress associated with melanogenesis. This dual action makes it a highly effective ingredient in formulations aimed at improving skin tone and combating photoaging.[4]

Modulation of Cellular Signaling Pathways

Emerging research suggests that DTP's antioxidant effects may extend to the modulation of intracellular signaling pathways. While direct evidence for DTP's interaction with the Nrf2 pathway is still developing, it is a plausible mechanism given its chemical structure and the known activities of other phenolic antioxidants.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Diagram: The Nrf2-Keap1 Signaling Pathway

Caption: A step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

In Vivo and Clinical Evidence

While in vitro assays provide valuable initial data, in vivo and clinical studies are essential to confirm the antioxidant efficacy of this compound in a biological system.

A study investigating the effects of DTP (referred to as UP302) in a mouse model of leukemia provided insights into its in vivo safety profile. [3]In this study, there were no significant differences in the body weights of the mice treated with DTP compared to the control group. Furthermore, blood biochemical markers for liver, kidney, and heart function remained within the normal range, and histological examination of major organs showed no abnormal structures. [3]While this study's primary focus was on anti-cancer effects, it provides important preliminary safety data for systemic exposure to DTP.

In the context of dermatology, a clinical trial demonstrated that a topical formulation containing an extract of Dianella ensifolia, which contains DTP, was effective in reducing skin discoloration and accelerating the fading of UV-induced tan. [5]This provides clinical evidence for its efficacy in mitigating the effects of oxidative stress on the skin.

Comparative Analysis

-

Vitamin C (Ascorbic Acid): A potent water-soluble antioxidant. DTP, being more lipophilic, would likely have better penetration into the lipid-rich stratum corneum of the skin.

-

Vitamin E (Tocopherol): A major lipid-soluble antioxidant in the skin. DTP shares this lipophilic nature and likely works in concert with Vitamin E to protect cell membranes from lipid peroxidation.

-

Resveratrol: A well-known polyphenol with strong antioxidant and anti-inflammatory properties. Both resveratrol and DTP are phenolic compounds, suggesting similar free radical scavenging mechanisms.

-

Ferulic Acid: A phenolic antioxidant often used in combination with Vitamins C and E to enhance their stability and efficacy. DTP's stability in formulations is a key advantage.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic products. [1]It has a low comedogenicity rating, meaning it is unlikely to clog pores. [1]As with any active ingredient, there is a potential for skin irritation in sensitive individuals, and patch testing is recommended. The in vivo study in mice mentioned previously also supports a favorable systemic safety profile at the tested doses. [3]

Conclusion and Future Directions

This compound is a potent and stable antioxidant with a multi-pronged mechanism of action that includes direct free radical scavenging and inhibition of the pro-oxidative processes of melanogenesis. Its efficacy is supported by in vitro data and preliminary clinical evidence in the context of skin health.

For drug development professionals and researchers, DTP presents an interesting molecule for further investigation. Future research should focus on:

-

Quantitative Antioxidant Profiling: Comprehensive studies to determine the IC50 values of DTP in a range of antioxidant assays (DPPH, ABTS, ORAC, etc.) to allow for direct comparison with other antioxidants.

-

Nrf2 Pathway Activation: Detailed mechanistic studies to confirm and elucidate the mechanism by which DTP may activate the Nrf2 pathway and upregulate endogenous antioxidant defenses.

-

Systemic Antioxidant Effects: In vivo studies specifically designed to evaluate the systemic antioxidant effects of DTP beyond its topical application.

-

Clinical Trials: Further well-controlled clinical trials are needed to explore the full potential of DTP in preventing and treating conditions associated with oxidative stress, both in dermatology and potentially in other therapeutic areas.

The favorable safety profile and potent antioxidant activity of this compound make it a promising candidate for continued research and development in the pursuit of novel therapies targeting oxidative stress-related pathologies.

References

-

Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

BioIVT. Cell-Based Antioxidant Assays. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Wei, J., Zhong, X., Peng, H., Cui, B., Yue, X., Sun, Z., & Shi, J. (2024). This compound induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 103–112. [Link]

-